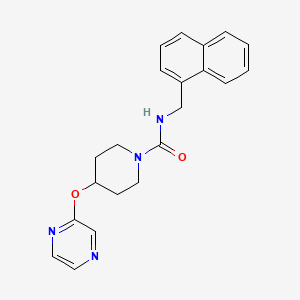

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(naphthalen-1-ylmethyl)-4-pyrazin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(24-14-17-6-3-5-16-4-1-2-7-19(16)17)25-12-8-18(9-13-25)27-20-15-22-10-11-23-20/h1-7,10-11,15,18H,8-9,12-14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCLHMCMVXCFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Attachment of the naphthalen-1-ylmethyl group: This step involves the alkylation of the piperidine ring with a naphthalen-1-ylmethyl halide under basic conditions.

Introduction of the pyrazin-2-yloxy group: This can be achieved through nucleophilic substitution reactions where the piperidine derivative reacts with a pyrazin-2-yloxy halide.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with a suitable carboxylating agent to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to piperidine derivatives. N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide may exhibit similar properties due to its structural characteristics. Research indicates that piperidine derivatives can inhibit viral replication, particularly against viruses like HIV and influenza . The incorporation of a pyrazine moiety may enhance the compound's interaction with viral enzymes, potentially leading to effective antiviral agents.

2. Central Nervous System Disorders

Compounds with piperidine structures have been investigated for their potential in treating central nervous system disorders such as Alzheimer’s disease and schizophrenia. They often act as inhibitors of key enzymes involved in neurotransmitter metabolism . this compound could be explored for similar neuroprotective effects, particularly through its ability to modulate cholinergic activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. SAR studies have shown that modifications in the piperidine ring and substituents can significantly alter the biological activity of related compounds .

Key Findings from SAR Studies:

- Substituent Effects: The presence of specific substituents on the naphthalene and pyrazine rings can enhance binding affinity to target receptors.

- Lipophilicity: Adjustments to improve lipophilicity may lead to better bioavailability and pharmacokinetic properties.

Case Studies

Several case studies have been conducted on similar piperidine derivatives that provide insights into the potential applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparación Con Compuestos Similares

Key Observations :

- The target compound shares a naphthalene-derived substituent with Compounds 17 and 11, but its pyrazin-2-yloxy group distinguishes it from analogs with pyridinyl or benzimidazolone moieties.

- Synthetic yields vary significantly: Compound 17 (78%) and benzimidazolone derivatives (63–90%) suggest efficient routes, whereas Compound 11 (14%) highlights challenges in reductive amination or purification .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The pyrazin-2-yloxy group introduces electronegative oxygen and nitrogen atoms, which may improve hydrogen-bonding interactions compared to purely aromatic substituents (e.g., methoxypyridinyl in Compound 11) .

Patent and Therapeutic Relevance

- Patent Compounds : EP 1 808 168 B1 describes piperidine-1-carboxylic acid esters with pyridinyl-oxadiazole groups. Unlike these esters, the target compound’s carboxamide group may confer greater metabolic stability .

- Enzyme Inhibition : MK0974 (), a piperidine-carboxamide with imidazopyridine, demonstrates the scaffold’s utility in targeting enzymes (e.g., calcitonin gene-related peptide receptors). The target compound’s pyrazine moiety could similarly modulate enzyme activity .

Actividad Biológica

N-(naphthalen-1-ylmethyl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as:

This indicates the presence of a naphthalene moiety, a pyrazine ring, and a piperidine structure, contributing to its unique pharmacological profile.

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and cellular signaling.

- Receptor Modulation : The piperidine structure suggests possible interactions with neurotransmitter receptors, influencing central nervous system activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated significant activity against viral targets. A study indicated that certain pyrazine-based compounds inhibited the activity of viral RNA polymerases, showcasing an IC50 value as low as 0.35 μM against Hepatitis C virus (HCV) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Research on related piperidine derivatives found significant activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL . This highlights the compound's potential in combating antibiotic-resistant infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

- Antiviral Activity : A comprehensive overview of N-Heterocycles indicated that derivatives with similar structures showed improved biological activity against various viral strains, including HCV and HIV .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain piperidine derivatives exhibited selective toxicity towards M. tuberculosis, with MIC values indicating effectiveness against resistant strains .

- Neuropharmacological Effects : Other research has explored the modulation of serotonin metabolism by piperidine compounds, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for constructing the naphthalene-piperidine-pyrazine scaffold?

The compound can be synthesized via sequential coupling reactions. First, introduce the pyrazin-2-yloxy group to the piperidine ring through nucleophilic aromatic substitution (e.g., using a halogenated pyrazine derivative under basic conditions). Next, couple the naphthalen-1-ylmethylamine to the piperidine-carboxamide via an amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . For intermediates, consider adapting methods from structurally analogous morpholine derivatives, such as using tert-butyloxycarbonyl (Boc) protection for amine groups to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regiochemistry of the pyrazine-oxy group and naphthalene substitution patterns. For example, pyrazine protons typically resonate at δ 8.5–9.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with EI or ESI-HRMS, ensuring mass accuracy <5 ppm .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How should researchers design preliminary biological activity assays for this compound?

Prioritize kinase inhibition assays (e.g., Met kinase superfamily) due to structural similarities to known inhibitors like BMS-777606. Use fluorescence-based ATP competition assays at concentrations ranging from 1 nM to 10 μM. Include positive controls (e.g., staurosporine) and validate results in cell viability assays (e.g., GTL-16 gastric carcinoma lines) .

Advanced Research Questions

Q. How can coupling reaction yields between naphthalenemethylamine and pyrazine-oxygenated piperidine intermediates be optimized?

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactant solubility and reduce steric hindrance .

- Catalyst Systems: Employ Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings when introducing aromatic groups, or use DMAP to accelerate amide bond formation .

- Temperature Control: Maintain reactions at 0–25°C to minimize decomposition of thermally labile intermediates .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

- Assay Standardization: Replicate experiments in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) systems. For example, discrepancies in IC values may arise from differences in membrane permeability .

- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence activity in vivo vs. in vitro .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

- Pyrazine Substitution: Replace the pyrazine-oxy group with pyrimidine or thiophene derivatives to assess impact on target binding (e.g., via molecular docking with AutoDock Vina) .

- Naphthalene Modifications: Introduce electron-withdrawing groups (e.g., -CF) to the naphthalene ring to enhance hydrophobic interactions with kinase domains .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Key parameters include LogP (optimal range: 2–5) and topological polar surface area (<140 Å) .

- Solubility Enhancement: Apply COSMO-RS simulations to identify co-solvents (e.g., PEG-400) for in vivo formulations .

Methodological Notes

- Crystallographic Analysis: For unresolved stereochemistry, perform single-crystal X-ray diffraction using SHELXL (monochromatic Mo-Kα radiation, λ = 0.71073 Å). Refine structures with Olex2 or similar software .

- Data Reproducibility: Archive raw spectral data in repositories like Zenodo and report -values for crystallographic models (<0.05 for high-resolution structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.